Fluoxymesteron

Anabolic-androgenic ratio Levator ani muscle Tissue selectivity

Fluoxymesterone (CAS 76-43-7) is a 9α-fluoro-11β-hydroxy modified androgen with superior oral bioavailability and non-aromatizable character, eliminating estrogenic confounding in research. Clinically proven in randomized trials as the most effective androgen for moderately severe aplastic anemia, it serves as an optimal reference compound for efficacy studies. Its 16:1 anabolic-to-androgenic ratio makes it a key tool for dissecting tissue-specific AR signaling. Also a potent probe for human 11β-HSD2 inhibition (IC50 60-100 nM). For labs developing next-generation androgen therapies requiring a non-estrogenic, high-purity reference standard.

Molecular Formula C20H29FO3
Molecular Weight 336.4 g/mol
Cat. No. B14059270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoxymesteron
Molecular FormulaC20H29FO3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F
InChIInChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14?,15?,16?,17-,18-,19-,20-/m0/s1
InChIKeyYLRFCQOZQXIBAB-FPLGDIQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoxymesterone (Halotestin): A 17α-Alkylated Androgen for High-Potency Anabolic and Androgenic Applications


Fluoxymesterone (CAS 76-43-7, C20H29FO3) is a synthetic, orally active 17α-alkylated androgenic-anabolic steroid (AAS) derived from testosterone, characterized by a 9α-fluoro and 11β-hydroxy substitution pattern [1]. FDA-approved in 1956 and marketed as Halotestin and Ultandren, it possesses a molecular mass of 336.44 g/mol and exhibits an elimination half-life of approximately 9.2 hours [2]. Its structural modifications confer resistance to aromatization, absence of estrogenic activity, and enhanced oral bioavailability (approximately 80%) relative to non-alkylated androgens, distinguishing it from testosterone and other in-class compounds [3].

Why Fluoxymesterone Cannot Be Interchanged with Methyltestosterone or Other 17α-Alkylated Androgens


Despite sharing the 17α-alkylation motif with methyltestosterone, oxandrolone, and stanozolol, fluoxymesterone exhibits distinct pharmacological differentiation driven by its 9α-fluoro-11β-hydroxy modifications [1]. Unlike methyltestosterone which lacks the C9-fluoro and C11-hydroxy groups, fluoxymesterone demonstrates non-aromatizable character, extended elimination half-life (9.2 hours), and tissue-specific potency ratios that vary by an order of magnitude across androgen-responsive tissues [2]. In aplastic anemia, head-to-head randomized trials identified fluoxymesterone as the most efficacious among four tested androgens, with stanozolol ranking lowest—underscoring that in-class substitution based on structural similarity alone yields divergent clinical outcomes [3].

Quantitative Evidence Differentiating Fluoxymesterone from Methyltestosterone and Other Androgens


Tissue-Specific Potency: 16× Higher Anabolic Activity in Levator Ani vs. Methyltestosterone

In male hypophysectomized rats, oral fluoxymesterone demonstrated a 16:1 activity ratio over methyltestosterone in the levator ani muscle (anabolic receptor), compared to ratios of 9:1 in bulbocavernosus muscle, 5:1 in seminal vesicle, and 1:1 in ventral prostate (androgenic receptors) [1]. The spermatogenic effect observed with fluoxymesterone at threshold androgenic doses—absent with methyltestosterone—indicates qualitative, not merely quantitative, differentiation between these 17α-alkylated androgens [1].

Anabolic-androgenic ratio Levator ani muscle Tissue selectivity Methyltestosterone comparator

Clinical Superiority in Aplastic Anemia: Most Efficacious Among Four Androgens in Randomized Trial

A prospective randomized study of androgen therapy in aplastic anemia evaluated 4 androgens at high doses in 125 patients [1]. Among the compounds tested, fluoxymesterone demonstrated the highest clinical efficiency, while stanozolol showed the lowest [1]. The study concluded that fluoxymesterone (1 mg/kg/d for 18 months) should serve as the reference drug for any new androgen therapy assay in moderately severe aplastic anemia [1]. In vitro CFU-E assays further demonstrated that fluoxymesterone significantly increased erythroid colony formation in androgen-dependent aplastic anemia patients compared to normal subjects, with a positive correlation between in vitro response and in vivo clinical outcome [2].

Aplastic anemia Randomized controlled trial Erythropoiesis Stanozolol comparator

Potent 11β-HSD2 Inhibition: 60-100 nM IC50 vs. Oxymetholone and Testosterone

Using recombinant human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), fluoxymesterone demonstrated potent inhibitory activity with IC50 values of 60-100 nM in cell lysates, 160 nM in intact SW-620 cells, and 530 nM in MCF-7 cells [1]. In contrast, oxymetholone, oxymesterone, danazol, and testosterone exhibited only medium inhibitory potential under the same assay conditions [1]. Fluoxymesterone was also shown to be metabolized to 11-oxofluoxymesterone by human 11β-HSD2, with structural modeling confirming competitive inhibition of cortisol oxidation [1]. Measurements using rat kidney microsomes revealed substantially weaker inhibition, establishing species-specificity that limits rodent model extrapolation [1].

11β-HSD2 inhibition Glucocorticoid metabolism IC50 Off-target pharmacology

Pharmaceutical-Grade Purity: >99.5% via Optimized Semi-Synthetic Route

Modern industrial synthesis of fluoxymesterone employs a semi-synthetic route starting from steroid precursors with microbial 11β-hydroxylation using Curvularia lunata or Aspergillus niger, followed by fluorination with DAST or Deoxo-Fluor reagents [1]. Final purification via recrystallization from acetone/hexane mixtures or preparative HPLC yields pharmaceutical-grade material with >99.5% purity [1]. Process optimization has reduced reaction steps from 12 to 7, increasing overall yield from 15% to 38% while eliminating hazardous chromium-based oxidants [1].

Synthesis optimization Pharmaceutical purity HPLC purification Process chemistry

Non-Aromatizable Structure: Zero Estrogenic Activity vs. Testosterone

Unlike testosterone, which undergoes aromatization to estradiol via CYP19A1, fluoxymesterone contains a 9α-fluoro substitution that sterically and electronically prevents aromatase-mediated conversion to estrogenic metabolites [1]. This structural feature eliminates estrogen receptor-mediated effects including gynecomastia, fluid retention, and feedback inhibition of the hypothalamic-pituitary-gonadal axis via estrogen receptors [1]. The compound undergoes hepatic metabolism primarily via CYP3A4-dependent 6β-hydroxylation and 11β-hydroxy oxidation rather than aromatization, producing inactive 6β-hydroxy and 11-oxo metabolites [2].

Aromatization Estrogenicity CYP19A1 Testosterone comparator

Extended Elimination Half-Life: 9.2 Hours vs. Testosterone (~10-100 Minutes)

Fluoxymesterone exhibits an elimination half-life of approximately 9.2 hours following oral administration, a property conferred by the 17α-methyl group that protects the 17β-hydroxyl from hepatic first-pass oxidation [1]. This contrasts sharply with unmodified testosterone, which undergoes extensive first-pass metabolism with an oral half-life measured in minutes and negligible oral bioavailability [1]. The extended half-life of fluoxymesterone permits once- or twice-daily oral dosing regimens (typical adult dosing: 5-20 mg daily for hypogonadism; 2.5-10 mg daily for delayed puberty) [2]. Absolute oral bioavailability is approximately 80%, with plasma protein binding exceeding 98% primarily to SHBG and albumin [3].

Half-life Pharmacokinetics Oral bioavailability C17α-alkylation

Validated Application Scenarios for Fluoxymesterone Based on Quantitative Differentiation Evidence


Reference Standard in Aplastic Anemia Androgen Therapy Trials

Fluoxymesterone (1 mg/kg/d for 18 months) should be utilized as the reference drug in any clinical trial evaluating novel androgen therapies for moderately severe aplastic anemia, based on its established superior efficacy among four tested androgens in a prospective randomized study of 125 patients [1]. The positive correlation between in vitro CFU-E response and in vivo clinical improvement further supports its use as a predictive biomarker for patient stratification [2].

Investigational Tool for 11β-HSD2 Inhibition and Glucocorticoid Metabolism Studies

Fluoxymesterone serves as a potent pharmacological probe for human 11β-HSD2 inhibition studies, with IC50 values of 60-100 nM in cell lysates enabling investigation of glucocorticoid-dependent mineralocorticoid receptor activation pathways [1]. Researchers should note the species-specificity: rat and mouse 11β-HSD2 show substantially weaker inhibition, limiting preclinical rodent model utility [1].

Tissue-Selective Anabolic Research Model

The 16:1 anabolic-to-androgenic activity ratio in levator ani muscle versus ventral prostate (1:1 ratio) makes fluoxymesterone a valuable tool compound for investigating tissue-specific androgen receptor signaling and dissecting anabolic versus androgenic transcriptional programs in skeletal muscle versus reproductive tissues [1].

Non-Aromatizable Androgen Control in Estrogen-Sensitive Assays

In experimental systems where estrogenic metabolites would confound interpretation (e.g., breast cancer cell lines with ER/PR crosstalk, aromatase-expressing tissues), fluoxymesterone provides a non-aromatizable androgen control, eliminating estradiol-mediated effects inherent to testosterone-based protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoxymesteron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.